molecular formula C14H15N3O3S2 B2733195 (E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 865659-24-1

(E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2733195
CAS No.: 865659-24-1
M. Wt: 337.41
InChI Key: JNPAHPNARRVJQP-CXUHLZMHSA-N
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Description

(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a methanesulfonylbenzoyl group, and a dimethylmethanimidamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Methanesulfonylbenzoyl Group: The methanesulfonylbenzoyl group can be introduced via Friedel-Crafts acylation using methanesulfonyl chloride and a benzoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the intermediate with dimethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and mild heating.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. For example, it has been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine catabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and methanesulfonylbenzoyl group contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-17(2)9-16-14-15-8-12(21-14)13(18)10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPAHPNARRVJQP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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